molecular formula C17H13N3O3S B12352936 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide

Cat. No.: B12352936
M. Wt: 339.4 g/mol
InChI Key: AFTGOSQNWXOYGE-AUWJEWJLSA-N
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Description

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide typically involves the reaction of indole-3-carbaldehyde with suitable reagents under controlled conditions. One common method is the Knoevenagel condensation reaction, where indole-3-carbaldehyde reacts with active methylene compounds in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities and applications in medicinal chemistry.

Scientific Research Applications

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: A precursor in the synthesis of the compound.

    2,3-Dihydroindole: Shares a similar core structure but lacks the sulfonamide group.

    Oxindole derivatives: Similar in structure but with different functional groups.

Uniqueness

2,3-Dihydro-3-(1H-indol-3-ylmethylene)-2-oxo-1H-indole-5-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C17H13N3O3S

Molecular Weight

339.4 g/mol

IUPAC Name

(3Z)-3-(1H-indol-3-ylmethylidene)-2-oxo-1H-indole-5-sulfonamide

InChI

InChI=1S/C17H13N3O3S/c18-24(22,23)11-5-6-16-13(8-11)14(17(21)20-16)7-10-9-19-15-4-2-1-3-12(10)15/h1-9,19H,(H,20,21)(H2,18,22,23)/b14-7-

InChI Key

AFTGOSQNWXOYGE-AUWJEWJLSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=C\3/C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C3C4=C(C=CC(=C4)S(=O)(=O)N)NC3=O

Origin of Product

United States

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